3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine is a compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 2-chlorobenzyl chloride with 4-methylphenylhydrazine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium ethoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine involves the inhibition of specific enzymes and pathways. For example, it can inhibit cytochrome P-450-dependent 14α-demethylation of lanosterol, which is crucial for the synthesis of ergosterol in fungal cells . This inhibition disrupts the cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as fluconazole, itraconazole, and voriconazole. These compounds also exhibit antimicrobial and antifungal activities but differ in their spectrum of activity, potency, and pharmacokinetic properties . The uniqueness of 3-[(2-Chlorophenyl)methylthio]-5-(4-methylphenyl)-1,2,4-triazole-4-ylamine lies in its specific substitution pattern, which can influence its biological activity and selectivity.
Properties
Molecular Formula |
C16H15ClN4S |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15ClN4S/c1-11-6-8-12(9-7-11)15-19-20-16(21(15)18)22-10-13-4-2-3-5-14(13)17/h2-9H,10,18H2,1H3 |
InChI Key |
NMIVCWRHCFLTQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.